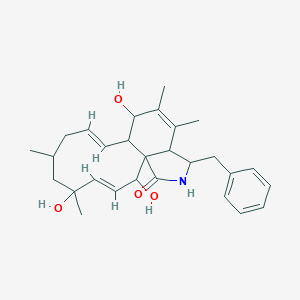

Cytochalasin O

Description

Properties

CAS No. |

108050-26-6 |

|---|---|

Molecular Formula |

C28H37NO4 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1 |

InChI Key |

UMHVFKLUODBPSC-USMISTALSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of Cytochalasin O, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of Cytochalasin O.

Source Fungus

Cytochalasin O is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of Cytochalasin O

The isolation of Cytochalasin O from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (B569324) (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including Cytochalasin O.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate Cytochalasin O from other metabolites.

-

Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica (B1680970) gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of Cytochalasin O is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including Cytochalasin O, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including Cytochalasin O which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including Cytochalasin O, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of Cytochalasin O.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 18-metoxycytochalasin J | HeLa | 3.66 µg/mL | |

| Cytochalasin H | HeLa | 35.69 µg/mL | |

| Cytochalasin J | HeLa | 10.12 µg/mL |

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by Cytochalasin O, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

Cytochalasin O, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure Cytochalasin O for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of Cytochalasin O, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for Cytochalasin O are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. Cytochalasin O is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₆ | |

| Molecular Weight | 507.6 g/mol | |

| Appearance | White to off-white solid | MedChemExpress Data |

| Solubility | Soluble in DMSO (25 mg/mL with heating), practically insoluble in water. | MedChemExpress Data |

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including Cytochalasin O, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

-

Changes in cell morphology

-

Inhibition of cell motility and migration

-

Disruption of cytokinesis, leading to the formation of multinucleated cells

-

Induction of apoptosis (programmed cell death)

The bioactivity of Cytochalasin O, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for Cytochalasin O remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

Cytochalasin O belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as Cytochalasin O, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

-

Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

-

Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

-

Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Caption: Signaling pathway of Cytochalasin O's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

| Compound | IC50 (Actin Polymerization) | Kd (F-actin Barbed End) | Reference |

| Cytochalasin B | ~0.5 - 2 µM | ~5 nM - 1.4 nM | |

| Cytochalasin D | ~0.02 - 0.2 µM | ~2 nM - 4.1 nM | |

| Cytochalasin O | Not Reported | Not Reported |

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of Cytochalasin O on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene (B120774). In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

-

Preparation of Pyrene-Labeled G-Actin:

-

Purify G-actin from rabbit skeletal muscle or a recombinant source.

-

Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

-

Remove free pyrene by dialysis or gel filtration.

-

Determine the concentration and labeling efficiency of the pyrene-actin stock.

-

-

Actin Polymerization Reaction:

-

Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

-

Prepare serial dilutions of Cytochalasin O in a suitable solvent (e.g., DMSO).

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

-

Immediately transfer the reaction mixtures to a 96-well black plate.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

-

Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

-

Calculate the lag time, which is the time to reach the onset of rapid polymerization.

-

Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

-

Plot the inhibition of the polymerization rate as a function of Cytochalasin O concentration to determine the IC50 value.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

-

Flow Chamber Preparation:

-

Assemble a flow chamber using a glass slide and a coverslip.

-

Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

-

-

Reaction Mixture Preparation:

-

Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

-

Include an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

-

Add the desired concentration of Cytochalasin O to the mixture.

-

-

Imaging and Analysis:

-

Introduce the reaction mixture into the flow chamber.

-

Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

-

Calculate the elongation rates of the barbed and pointed ends in the presence and absence of Cytochalasin O.

-

Determine the frequency and duration of capping events at the barbed ends.

-

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with Cytochalasin O are expected to yield the following results:

-

Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

-

TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of Cytochalasin O.

These results would confirm that Cytochalasin O acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

Cytochalasin O is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of Cytochalasin O on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

Cytochalasin O was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified Cytochalasin O in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that Cytochalasin O is a natural product with a distribution across various fungal strains. The total synthesis of Cytochalasin O has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of Cytochalasin O has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of Cytochalasin O

| Property | Value |

| Molecular Formula | C30H37NO6 |

| Molecular Weight | 507.6 g/mol |

| Appearance | White solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of Cytochalasin O is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for Cytochalasin O's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of Cytochalasin O. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for Cytochalasin O against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of Cytochalasin O from Phomopsis sp.

The following protocol outlines a general method for the isolation of Cytochalasin O from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for Cytochalasin O Isolation

Caption: A generalized workflow for the isolation of Cytochalasin O from Phomopsis sp. culture.

Protocol:

-

Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

-

Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components of the extract based on their polarity.

-

Purification: Fractions containing Cytochalasin O, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of Cytochalasin O on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of Cytochalasin O.

Protocol:

-

Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

-

Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

-

Addition of Compound: Cytochalasin O, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

-

Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of Cytochalasin O is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, Cytochalasin O can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

Caption: A simplified diagram illustrating the primary mechanism of action of Cytochalasin O on actin dynamics and its downstream cellular consequences.

While direct studies on Cytochalasin O's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that Cytochalasin O may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by Cytochalasin O.

Future Directions

Cytochalasin O represents a valuable tool for studying the intricate role of the actin cytoskeleton in cellular function. Future research should focus on several key areas:

-

Quantitative Biological Activity: A systematic evaluation of the cytotoxic and other biological activities of Cytochalasin O against a broad range of cell lines is needed to establish its potency and selectivity.

-

Mechanism of Action: Detailed kinetic studies are required to precisely quantify the effects of Cytochalasin O on actin polymerization and to compare its activity with other cytochalasans.

-

Signaling Pathway Elucidation: Investigating the impact of Cytochalasin O on various signaling pathways will provide a deeper understanding of its cellular effects beyond the direct inhibition of actin polymerization.

-

Drug Development Potential: Given the diverse biological activities of the cytochalasan family, exploring the potential of Cytochalasin O and its derivatives as therapeutic agents is a promising area for future drug discovery efforts.

This technical guide serves as a starting point for researchers interested in Cytochalasin O, providing a consolidated overview of its discovery and what is currently known about its biological properties. The detailed protocols and visualizations are intended to facilitate further investigation into this fascinating fungal metabolite.

References

The Role of Cytochalasans in Elucidating Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a vast array of fundamental cellular processes. These include the maintenance of cell shape, cell motility, cytokinesis, intracellular transport, and signal transduction. The dynamic nature of the actin cytoskeleton, characterized by the continuous polymerization and depolymerization of actin filaments, is tightly regulated by a multitude of actin-binding proteins. The study of these processes has been greatly advanced by the use of small molecule inhibitors that can acutely perturb cytoskeletal dynamics.

Among the most valuable tools for this purpose are the cytochalasans, a large family of fungal metabolites. These compounds are cell-permeable and exert their effects by interacting with actin filaments, thereby inhibiting their polymerization and elongation. This technical guide will delve into the core principles of using cytochalasans to study cytoskeletal dynamics.

While the initial focus of this guide was intended to be on Cytochalasin O, a comprehensive review of the scientific literature reveals a significant scarcity of specific data for this particular analog. In contrast, a wealth of information is available for other members of the cytochalasan family, most notably Cytochalasin D. Therefore, to provide a thorough and practical resource, this guide will focus on the well-characterized effects and experimental applications of Cytochalasin D as a representative and potent tool for cytoskeletal research. The principles and methodologies described herein are likely to be broadly applicable to the study of less-characterized cytochalasans such as Cytochalasin O.

Mechanism of Action: Capping the Actin Filament

Cytochalasans primarily function by binding to the barbed (or plus) end of actin filaments (F-actin). This "capping" action physically obstructs the addition of new actin monomers (G-actin) to the growing end of the filament. By inhibiting elongation at the fast-growing barbed end, while depolymerization continues at the pointed (or minus) end, cytochalasans lead to a net disassembly of actin filaments within the cell.

Quantitative Effects of Cytochalasans on Cellular Processes

The disruption of the actin cytoskeleton by cytochalasans leads to a variety of measurable effects on cellular morphology and function. While specific quantitative data for Cytochalasin O is limited, the following table summarizes typical effects observed with the potent analog, Cytochalasin D, which can serve as a benchmark for experimental design.

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Actin Polymerization | Platelets | 0.2 - 2 µM | Inhibition of actin polymerization and induction of depolymerization. | [1] |

| Cell Morphology | Fibroblasts | 10 µM | Change from stretched to rounded morphology with dendritic extensions after 30 minutes. | [2] |

| Cell Motility | Tumor Cells | 0.1 - 1 µM | Inhibition of chemotactic migration. | [3] |

| Cytotoxicity (IC50) | HeLa Cells | 48 hours | ~2.5 µM | [4] |

| Cytotoxicity (IC50) | A549 Cells | 48 hours | ~5.0 µM | [4] |

Signaling Pathways Modulated by Cytoskeletal Disruption

The actin cytoskeleton serves as a scaffold for numerous signaling molecules and its dynamic state is intricately linked with various signaling pathways. Disruption of the actin cytoskeleton by cytochalasans can, therefore, have profound effects on cellular signaling. One of the most critical pathways regulating and being regulated by actin dynamics is the Rho GTPase signaling cascade.

Experimental Protocols

Precise and reproducible experimental design is crucial when using cytochalasans to study the actin cytoskeleton. Below are detailed methodologies for key experiments.

General Handling and Preparation of Cytochalasan Stock Solutions

Cytochalasans are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of Cytochalasin O in sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Assessment of Cytotoxicity using the MTT Assay

Before investigating the effects on the cytoskeleton, it is essential to determine the cytotoxic concentration of the cytochalasan on the cell line of interest.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Cytochalasin O in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualization of the F-actin Cytoskeleton by Phalloidin (B8060827) Staining

This method allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton in fixed cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the desired concentration of Cytochalasin O for the appropriate duration.

-

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Phalloidin Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash the cells with PBS. (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the F-actin cytoskeleton using a fluorescence microscope.

Conclusion

Cytochalasans, exemplified by the well-studied Cytochalasin D, are indispensable tools for investigating the multifaceted roles of the actin cytoskeleton in cellular biology. By potently and specifically disrupting actin polymerization, these fungal metabolites allow researchers to dissect the intricate connections between cytoskeletal dynamics, cell behavior, and intracellular signaling. While specific data for Cytochalasin O remains limited, the experimental frameworks and mechanistic understanding derived from studies of its analogs provide a solid foundation for its future investigation and application. As our understanding of the diverse members of the cytochalasan family grows, so too will our ability to precisely manipulate and comprehend the dynamic world of the actin cytoskeleton, paving the way for new discoveries in fundamental cell biology and the development of novel therapeutic strategies.

References

The 5-en-7-ol Moiety in Cytochalasin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O belongs to the diverse family of cytochalasans, fungal metabolites renowned for their potent inhibitory effects on actin polymerization. A key structural feature of Cytochalasin O is the 5-en-7-ol moiety within its perhydroisoindolone core. This technical guide provides an in-depth analysis of this specific chemical entity, summarizing the current understanding of its role in the biological activity of cytochalasans. While specific quantitative bioactivity data for Cytochalasin O is limited in publicly available literature, this document consolidates structure-activity relationship (SAR) data for related compounds, details relevant experimental protocols, and explores the broader implications for drug discovery.

Introduction to Cytochalasins and the Significance of the Perhydroisoindolone Core

Cytochalasans are a large class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2] This disruption of actin dynamics interferes with a multitude of cellular processes, including cell motility, division, and maintenance of cell shape, making them valuable tools in cell biology and potential leads for therapeutic development.[2]

The perhydroisoindolone core, and specifically the substitutions at positions C-5, C-6, and C-7, are crucial for the biological activity of these compounds. The 5-en-7-ol moiety of Cytochalasin O places a double bond between carbons 5 and 6, and a hydroxyl group at carbon 7. Understanding the contribution of this specific arrangement is key to deciphering the structure-activity relationships within the cytochalasan family.

The 5-en-7-ol Moiety: Structure-Activity Relationship Insights

While comprehensive quantitative data for Cytochalasin O is scarce, studies on related cytochalasans provide valuable insights into the role of the 5-en-7-ol and similar moieties.

General Observations:

-

Importance of C-7 Hydroxyl Group: A free hydroxyl group at the C-7 position is generally considered important for the biological activity of cytochalasans.[3][4] Acetylation of this group often leads to a decrease in activity.

-

Comparable Bioactivity: Cytochalasin O, with its 5-en-7-ol system, has been reported to exhibit bioactivity comparable to other cytochalasins that have different substitutions at the C-5, C-6, and C-7 positions, such as a 6,7-epoxide or a 6(12)-en-7-ol moiety. This suggests a degree of tolerance for structural variations in this region, as long as key interactions are maintained.

-

Detrimental Diols: The introduction of diol functionalities at positions 5,7 or 6,7 has been shown to result in weak or no bioactivity. This indicates that the conformation and electronic properties conferred by the en-ol system are important for target engagement.

Table 1: Qualitative Structure-Activity Relationship at the C5-C7 Region of Cytochalasins

| Moiety at C5-C7 | General Bioactivity | Reference |

| 5-en-7-ol (e.g., Cytochalasin O) | Comparable to other active cytochalasins | |

| 6,7-epoxide | Active | |

| 6(12)-en-7-ol | Active | |

| 5,7-diol | Weak or Inactive | |

| 6,7-diol | Weak or Inactive | |

| 7-O-acetyl | Reduced activity |

Experimental Protocols for Evaluating Cytochalasan Activity

The following are detailed methodologies for key experiments typically used to characterize the biological activity of cytochalasans. While specific data for Cytochalasin O is not presented, these protocols provide a framework for its evaluation.

Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)

This assay is a standard method to directly measure the effect of a compound on the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of polymerization.

Protocol:

-

Preparation of Pyrene-Labeled G-Actin: Actin is purified from rabbit skeletal muscle acetone (B3395972) powder and labeled with N-(1-pyrene)iodoacetamide.

-

Assay Setup:

-

A solution of G-actin (typically 2-5 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin is prepared in a low-ionic-strength buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

-

The test compound (e.g., Cytochalasin O dissolved in DMSO) or vehicle control is added to the G-actin solution.

-

-

Initiation of Polymerization: Polymerization is initiated by adding a concentrated salt solution to induce filament formation (F-buffer, e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).

-

Fluorescence Measurement: The fluorescence intensity is measured immediately after the addition of the salt solution and monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of elongation. The extent of polymerization is determined by the final fluorescence intensity.

Workflow Diagram:

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Cytochalasin O) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This technique allows for the direct visualization of the effects of cytochalasans on the filamentous actin (F-actin) cytoskeleton in cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound or vehicle control.

-

Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS.

-

Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488), which specifically binds to F-actin.

-

Nuclear Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and the 5-en-7-ol Moiety

The primary molecular target of cytochalasans is actin. However, the profound disruption of the actin cytoskeleton can have downstream effects on various signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. While direct modulation of these GTPases by cytochalasins is not the primary mechanism, the cellular response to actin disruption often involves changes in the activity of these signaling proteins.

To date, there is no specific evidence in the literature linking the 5-en-7-ol moiety of Cytochalasin O to the modulation of any particular signaling pathway. It is hypothesized that any observed effects on signaling would be a consequence of its actin-disrupting activity, a characteristic shared by the broader cytochalasan class.

Logical Relationship Diagram:

Conclusion and Future Directions

The 5-en-7-ol moiety is an important structural feature of Cytochalasin O. Based on the available data for related compounds, this moiety, in concert with the rest of the molecule, contributes to the potent actin polymerization inhibitory activity characteristic of the cytochalasan family. The presence of the C-7 hydroxyl group appears to be a key determinant of bioactivity.

A significant knowledge gap remains concerning the specific quantitative bioactivity and the detailed molecular interactions of Cytochalasin O. Future research should focus on:

-

Total Synthesis and Analog Generation: The total synthesis of Cytochalasin O would enable the generation of sufficient material for comprehensive biological evaluation and the creation of novel analogs to further probe the SAR of the 5-en-7-ol region.

-

Quantitative Biological Evaluation: A thorough investigation of Cytochalasin O's IC50 values in a panel of cancer cell lines and in actin polymerization assays is needed to accurately assess its potency.

-

Structural Biology Studies: Co-crystallization of Cytochalasin O with actin would provide invaluable insights into the specific atomic interactions mediated by the 5-en-7-ol moiety.

-

Signaling Pathway Analysis: Studies to determine if Cytochalasin O has any unique off-target effects or influences on signaling pathways beyond those attributed to general actin disruption would be highly beneficial.

Addressing these research questions will not only enhance our understanding of Cytochalasin O but also contribute to the broader knowledge of cytochalasan SAR, aiding in the design of novel and more potent actin-targeting agents for research and therapeutic applications.

References

- 1. Recent advances in the total synthesis of cytochalasan natural products using bioinspired strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Cytochalasin - Wikipedia [en.wikipedia.org]

- 3. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cytochalasin O: A Technical Guide to its Natural Source, Xylaria arbuscula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cytochalasin O, a potent secondary metabolite isolated from the endophytic fungus Xylaria arbuscula. The genus Xylaria is a well-documented source of structurally diverse and biologically active compounds, with cytochalasins being a prominent class of metabolites.[1][2] This document details the isolation, characterization, and biological activities of Cytochalasin O, presenting quantitative data, experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Bioactivity Data

Xylaria arbuscula has been shown to produce a variety of cytochalasins, including Cytochalasin O.[3] The biological activities of these compounds have been evaluated, with data summarized below.

Table 1: Antimicrobial Activity of Compounds from Xylaria arbuscula

| Compound | S. aureus MIC (μM) | C. albicans MIC (μM) | P. aeruginosa MIC (μM) |

| Xylariachalasin A (1) | 50 | 50 | >100 |

| Xylariachalasin B (2) | 12.5 | 12.5 | 50 |

| Xylariachalasin C (3) | 50 | 50 | >100 |

| Cytochalasin D (10) | 25 | 25 | 100 |

| Cytochalasin C (11) | 50 | 50 | >100 |

| Cytochalasin O (12) | >100 | >100 | 12.5 |

Source: Adapted from Tan et al., 2024.[3]

Table 2: Cytotoxic Activity of Compounds from Xylaria arbuscula

| Compound | MDA-MB-435 IC₅₀ (μM) | HCT15 IC₅₀ (μM) |

| Cytochalasin D (10) | 3.61 ± 1.60 | - |

| Cytochalasin O (12) | >50 | - |

| Arbuschalasin A | - | >40 |

| Arbuschalasin B | - | >40 |

| Compound 6 (unnamed) | - | 13.5 |

| Compound 7 (unnamed) | - | 13.4 |

Source: Adapted from Tan et al., 2024 and another study on Xylaria arbuscula.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of cytochalasins from Xylaria arbuscula.

Fungal Cultivation and Fermentation

-

Fungal Strain: Xylaria arbuscula QYF, an endophytic fungus isolated from the leaves of the mangrove plant Kandelia candel. The fungal identity is confirmed by analysis of its ITS sequence data (GenBank accession No. MT123074).

-

Culture Medium: Solid rice medium is prepared in 1 L Erlenmeyer flasks, each containing 50 g of rice and 50 mL of 2% saline water.

-

Fermentation Conditions: The fungus is cultivated on the solid medium for 30 days at a constant temperature of 25 °C.

Extraction and Isolation of Cytochalasin O

-

Extraction: The fermented materials are exhaustively extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to repeated column chromatography for purification.

-

Silica (B1680970) Gel Chromatography: The crude extract is fractionated using a silica gel column (200–300 mesh) with a gradient elution system.

-

Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column.

-

Semi-preparative HPLC: The final purification of Cytochalasin O is performed on a semi-preparative HPLC system equipped with a DAD detector and a Phenomenex Cellulose-2 column (10 × 250 mm, 5 μm).

-

Structural Elucidation

The chemical structure of Cytochalasin O is determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and carbon signals.

-

Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known cytochalasins to confirm the identity of Cytochalasin O.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key stages involved in the isolation of Cytochalasin O from Xylaria arbuscula.

Caption: Workflow for the isolation and characterization of Cytochalasin O.

Proposed Signaling Pathway: Mechanism of Action of Cytochalasins

Cytochalasins, as a class of mycotoxins, are known to exert their biological effects primarily by disrupting actin filament dynamics. This interference with the cytoskeleton can lead to the inhibition of cellular processes such as cell division and may induce apoptosis.

Caption: Postulated mechanism of action for Cytochalasin O.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents. The detailed methodologies and compiled data for Cytochalasin O from Xylaria arbuscula provide a solid starting point for further investigation into its pharmacological potential.

References

Methodological & Application

Application Notes and Protocols for Cytochalasin O in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These cell-permeable mycotoxins disrupt actin polymerization, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1] Cytochalasin O is a member of this family and, like other cytochalasins, serves as a valuable tool for studying the dynamics of the actin cytoskeleton in living cells. Its ability to acutely perturb actin-dependent processes makes it relevant for research in cell motility, cytokinesis, and intracellular transport. These application notes provide a comprehensive guide to utilizing Cytochalasin O in live-cell imaging experiments, including its mechanism of action, protocols for use, and expected outcomes. While specific quantitative data for Cytochalasin O is limited in publicly available literature, data from the closely related and well-studied Cytochalasin D is provided as a reference point for experimental design.

Mechanism of Action

Cytochalasins primarily exert their effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This action inhibits the addition of new actin monomers to the filament, effectively capping it and preventing further elongation.[1] This disruption of actin dynamics leads to a cascade of cellular effects, including the disassembly of existing actin structures like stress fibers and lamellipodia.[2] The general mechanism of action for cytochalasins can also influence downstream signaling pathways, such as those involving Rho GTPases, which are key regulators of the actin cytoskeleton. Furthermore, prolonged disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis, through mitochondrial-dependent pathways.

// Nodes G_Actin [label="G-Actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"]; F_Actin [label="F-Actin (Filament)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Barbed_End [label="Barbed (+)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pointed_End [label="Pointed (-)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochalasin_O [label="Cytochalasin O", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects:\n- Altered Morphology\n- Inhibited Motility\n- Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges G_Actin -> Barbed_End [label="Polymerization", color="#5F6368"]; Barbed_End -> G_Actin [label="Depolymerization", color="#5F6368"]; Pointed_End -> F_Actin [style=invis]; Barbed_End -> F_Actin [style=invis]; {rank=same; G_Actin; F_Actin}

Cytochalasin_O -> Barbed_End [label="Binds to\nbarbed end", color="#EA4335"]; Barbed_End -> G_Actin [style=invis]; Barbed_End -> Cellular_Effects [label="Inhibits\nPolymerization", color="#EA4335"];

// Invisible edges for layout F_Actin -> Cellular_Effects [style=invis]; }

Figure 1: Mechanism of Cytochalasin O on actin polymerization.

Quantitative Data Summary

The following table summarizes the effective concentrations and cytotoxic effects of various cytochalasins. It is important to note that specific IC50 values for Cytochalasin O are not widely available in the literature. The data for Cytochalasin D, a structurally similar and extensively studied cytochalasin, are provided as a reference to guide initial experiments with Cytochalasin O. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.

| Compound | Cell Line | Parameter | Value | Reference |

| Cytochalasin O | Various | Actin Polymerization Inhibition | Comparable to Cytochalasin H, J, N | |

| Cytochalasin B | HeLa | IC50 (Cytotoxicity) | 7.9 µM | |

| Cytochalasin B | Dictyostelium discoideum actin | Half-maximal inhibition of assembly rate | 2x10-7 M | |

| Cytochalasin D | CHO-K1 | Effective Concentration for Actin Disruption | 0.5 µM | |

| Cytochalasin D | Dictyostelium discoideum actin | Half-maximal inhibition of assembly rate | 10-8 M | |

| Cytochalasin D | HEp-2 | Apoptosis Inhibition | 0.5–2 µM |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics Following Cytochalasin O Treatment

This protocol details the steps for visualizing the effects of Cytochalasin O on the actin cytoskeleton in real-time using live-cell fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium (phenol red-free medium is recommended for fluorescence imaging)

-

Cytochalasin O

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP/RFP)

-

Live-cell imaging buffer (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS and 25 mM HEPES)

-

Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

-

If using a transient fluorescent probe like a plasmid encoding Lifeact-GFP/RFP, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

-

-

Reagent Preparation:

-

Cytochalasin O Stock Solution: Prepare a 1-10 mM stock solution of Cytochalasin O in sterile DMSO. Aliquot and store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the Cytochalasin O stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Fluorescent Actin Staining (if not using a genetically encoded probe): If using a dye like SiR-actin, prepare the staining solution according to the manufacturer's instructions. Typically, this involves a 1-hour incubation with the dye prior to imaging.

-

-

Live-Cell Imaging:

-

Gently wash the cells twice with pre-warmed live-cell imaging buffer.

-

Add fresh live-cell imaging buffer to the cells.

-

Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.

-

Acquire pre-treatment (time 0) images of the actin cytoskeleton.

-

Carefully add the Cytochalasin O working solution to the dish.

-

Immediately begin time-lapse imaging. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for 1-2 hours). Use the lowest possible laser power and exposure time to minimize phototoxicity.

-

-

Data Analysis:

-

Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of lamellipodia, and cell rounding.

-

Quantify changes in cell morphology, such as cell area and circularity, using image analysis software (e.g., ImageJ/Fiji).

-

If studying cell motility, track individual cells over time to measure parameters like speed and persistence.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="1. Cell Culture &\nFluorescent Labeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="2. Prepare Cytochalasin O\nWorking Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_Treatment_Imaging [label="3. Acquire Pre-Treatment\nImages", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Cytochalasin [label="4. Add Cytochalasin O\nto Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Lapse_Imaging [label="5. Time-Lapse\nImaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Pre_Treatment_Imaging [color="#5F6368"]; Pre_Treatment_Imaging -> Add_Cytochalasin [color="#5F6368"]; Add_Cytochalasin -> Time_Lapse_Imaging [color="#5F6368"]; Time_Lapse_Imaging -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Figure 2: Experimental workflow for live-cell imaging.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of Cytochalasin O on a given cell line, which is crucial for defining the appropriate concentration range for live-cell imaging experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cytochalasin O

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cytochalasin O in complete culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 0.01 µM to 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest Cytochalasin O concentration) and a no-treatment control.

-

Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of viability against the log of the Cytochalasin O concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Cytochalasin O that reduces cell viability by 50%.

-

Signaling Pathway Perturbation

The disruption of the actin cytoskeleton by Cytochalasin O can have significant downstream effects on various signaling pathways. One of the most directly affected is the Rho family of GTPases (including RhoA, Rac1, and Cdc42), which are master regulators of actin organization. The interplay between cytochalasins and Rho GTPase signaling is complex; while Rho GTPases control actin dynamics, the state of the actin cytoskeleton can, in turn, influence Rho GTPase activity. For instance, the loss of stress fibers induced by cytochalasins can alter the localization and activity of RhoA. Furthermore, by disrupting the cytoskeleton, cytochalasins can trigger apoptotic pathways. The induction of apoptosis by Cytochalasin B has been shown to proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

// Nodes Cytochalasin_O [label="Cytochalasin O", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Rho_GTPases [label="Rho GTPase Signaling\n(RhoA, Rac1, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphology_Motility [label="Altered Cell Morphology\n& Motility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction\n(Mitochondrial Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytochalasin_O -> Actin_Disruption [color="#5F6368"]; Actin_Disruption -> Rho_GTPases [label="Feedback", dir=both, color="#5F6368"]; Actin_Disruption -> Morphology_Motility [color="#5F6368"]; Actin_Disruption -> Apoptosis [color="#5F6368"]; Apoptosis -> Caspase_Activation [color="#5F6368"]; }

Figure 3: Overview of signaling pathways affected by Cytochalasin O.

Conclusion

Cytochalasin O is a potent tool for the investigation of actin-dependent cellular processes. By providing detailed protocols and summarizing the available quantitative data, these application notes aim to facilitate the use of Cytochalasin O in live-cell imaging studies. Researchers are encouraged to use the provided information as a starting point and to optimize experimental conditions for their specific systems. The ability to visualize the dynamic reorganization of the actin cytoskeleton upon treatment with Cytochalasin O will undoubtedly continue to provide valuable insights into a wide range of biological questions.

References

Application Notes and Protocols for Disrupting Actin in Fibroblasts using Cytochalasin O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins that are potent inhibitors of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption has profound effects on various cellular processes, including cell motility, division, and morphology. Cytochalasin O, a member of this family, is utilized as a tool in cell biology to study the roles of the actin cytoskeleton. These application notes provide a detailed protocol for the use of Cytochalasin O to disrupt actin filaments in cultured fibroblasts, including methods for visualization and analysis of its effects.

While specific protocols for Cytochalasin O are not widely published, the following protocols are based on established methods for closely related and well-studied cytochalasins, such as Cytochalasin D. Researchers should use these as a starting point and optimize concentrations and incubation times for their specific fibroblast cell line and experimental conditions.

Data Presentation

The efficacy of cytochalasins can vary between different cell types and experimental setups. The following table summarizes quantitative data for Cytochalasin D, which is structurally and functionally similar to Cytochalasin O, providing a useful reference for experimental design.

| Parameter | Value | Cell Type | Notes |

| Effective Concentration Range | 0.2 µg/mL - 2 µg/mL | Mouse Fibroblasts | Low doses (0.2 µg/mL) cause disappearance of ruffling active edges and focal contacts, while higher doses lead to more pronounced actin disorganization.[1] |

| IC50 (Wound Closure) | ~10 nM - 100 nM | NIH-3T3 Mouse Embryonic Fibroblasts | Dose-dependent inhibition of collective cell migration in a wound healing assay.[2] |

| Treatment Time for Morphological Changes | 30 minutes - 3 hours | Chick Primary Fibroblasts, Rabbit Fibroblasts | Short-term treatment (30 min) is sufficient to induce cell rounding and disassembly of stress fibers.[3] Longer treatments (3h) lead to significant changes in cell shape.[4] |

| Effect on Cell Adhesion | Significantly Decreased | Rabbit Fibroblasts | Disruption of actin filaments leads to a reduction in the cell adhesion area.[5] |

Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins has significant downstream effects on cellular signaling, particularly on the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and focal adhesions.

Caption: Cytochalasin O-induced actin disruption and its effect on RhoA signaling.

Experimental Workflow

A typical workflow for investigating the effects of Cytochalasin O on fibroblasts involves cell culture, treatment, and subsequent analysis of the actin cytoskeleton and cellular morphology.

Caption: Experimental workflow for Cytochalasin O treatment and analysis.

Experimental Protocols

Protocol 1: Culturing and Treating Fibroblasts with Cytochalasin O

This protocol details the steps for culturing fibroblasts and treating them with Cytochalasin O to observe its effects on the actin cytoskeleton.

Materials:

-

Human or mouse fibroblast cell line (e.g., NIH-3T3)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cytochalasin O (stock solution in DMSO)

-

Glass coverslips

-

6-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Sterilize glass coverslips by autoclaving or ethanol (B145695) treatment and place one in each well of a 6-well plate.

-

Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize confluent cells, count them, and seed them onto the coverslips in the 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.

-

-

Preparation of Cytochalasin O Working Solution:

-

Prepare a stock solution of Cytochalasin O in DMSO (e.g., 1-10 mM). Store at -20°C.

-

On the day of the experiment, dilute the Cytochalasin O stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

-

-

Treatment:

-

Aspirate the culture medium from the wells containing the fibroblasts on coverslips.

-

Add the medium containing the desired concentration of Cytochalasin O to the wells. For a control, add medium with the same concentration of DMSO used for the highest Cytochalasin O concentration.

-

Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO2 incubator.

-

Protocol 2: Phalloidin Staining for F-actin Visualization

This protocol describes how to fix, permeabilize, and stain fibroblasts to visualize the actin cytoskeleton using fluorescently-labeled phalloidin.

Materials:

-

Treated and control fibroblasts on coverslips (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Bovine Serum Albumin (BSA)

-

Mounting medium

Procedure:

-

Fixation:

-

Carefully aspirate the treatment medium from the wells.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

To reduce non-specific binding, block the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Staining:

-

Prepare the staining solution by diluting the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.

-

Aspirate the blocking solution and add the phalloidin staining solution to the coverslips.

-

Incubate for 20-60 minutes at room temperature in the dark.

-

(Optional) DAPI can be added to the staining solution or as a separate step to counterstain the nuclei.

-

-

Washing and Mounting:

-

Aspirate the staining solution and wash the cells three times with PBS, protecting from light.

-

Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

-

Capture images for analysis of actin filament organization, cell morphology, and other relevant parameters.

-

Conclusion

The protocols and information provided offer a comprehensive guide for researchers to effectively use Cytochalasin O to study the role of the actin cytoskeleton in fibroblasts. By carefully optimizing the experimental conditions, these methods will enable detailed investigation into the cellular processes governed by actin dynamics.

References

- 1. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]

- 3. Distinctive Effects of Cytochalasin B in Chick Primary Myoblasts and Fibroblasts | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparing Cytochalasin Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1] They are widely used in cell biology research due to their potent ability to inhibit actin polymerization.[2] The primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments (F-actin), which blocks the association and dissociation of actin monomers.[2] This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, cytokinesis, and phagocytosis, making cytochalasins invaluable tools for studying these events.

Given their hydrophobic nature, cytochalasins are essentially insoluble in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Preparing a concentrated stock solution in DMSO is the standard method for introducing these compounds into cell culture experiments.